

Application Notes and Protocols: Purification of Vinyl Palmitate by Distillation

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Compound of Interest

Compound Name: Vinyl palmitate

Cat. No.: B1583765

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Authored for: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of **vinyl palmitate** using vacuum distillation. This method is crucial for removing impurities such as residual starting materials and byproducts from the synthesis of **vinyl palmitate**, ensuring a high-purity product suitable for research and development applications.

Introduction

Vinyl palmitate is a long-chain fatty acid ester with applications in various fields, including the production of polymers, coatings, and as a synthon in organic chemistry. The purity of **vinyl palmitate** is critical for these applications, as impurities can significantly impact reaction outcomes and material properties. The primary impurities in commercially available or synthetically produced **vinyl palmitate** often include unreacted palmitic acid, vinyl acetate, and acetic acid. Due to the high boiling point of **vinyl palmitate** at atmospheric pressure, vacuum distillation is the preferred method of purification to prevent thermal degradation.

Data Presentation

The following table summarizes the key physical properties of **vinyl palmitate** and common impurities, which are critical for designing the distillation protocol.

Compound	Molecular Weight (g/mol)	Boiling Point (°C) at 760 mmHg	Boiling Point (°C) at Reduced Pressure
Vinyl Palmitate	282.46	354.6[1]	162 °C @ 2 Torr[2]
Palmitic Acid	256.42	351	215 °C @ 15 mmHg
Vinyl Acetate	86.09	72.7	-
Acetic Acid	60.05	118.1	-

Experimental Protocol: Vacuum Fractional Distillation of Vinyl Palmitate

This protocol details the purification of **vinyl palmitate** using vacuum fractional distillation.

Materials:

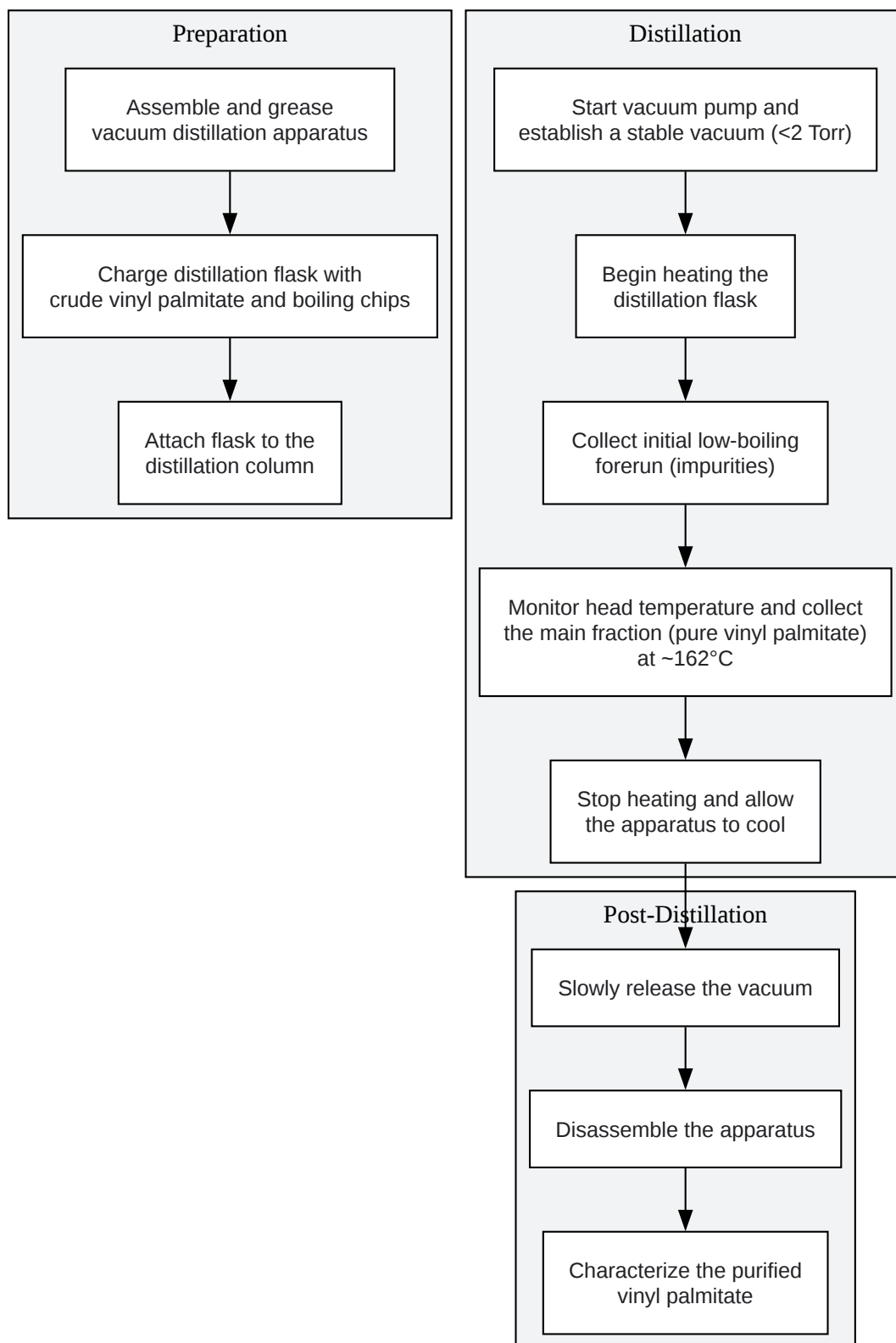
- Crude **vinyl palmitate**
- Boiling chips or magnetic stir bar
- Dry ice and acetone (for cold trap)
- High-vacuum grease

Equipment:

- Round-bottom flask (distillation pot)
- Fractional distillation column (e.g., Vigreux or packed column)
- Distillation head with condenser
- Receiving flasks (multiple, appropriately sized)
- Thermometer and adapter

- Heating mantle with a stirrer
- Vacuum pump capable of reaching <2 Torr
- Manometer or vacuum gauge
- Cold trap
- Insulating glass wool or aluminum foil

Experimental Workflow



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Caption: Workflow for the purification of **vinyl palmitate** by vacuum fractional distillation.

Procedure:

- Apparatus Assembly:
 - Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are lightly greased with high-vacuum grease to ensure a good seal.
 - Place a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
 - Wrap the distillation column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss.
- Charging the Flask:
 - Charge the distillation flask with the crude **vinyl palmitate**. Do not fill the flask to more than two-thirds of its capacity.
- Initiating the Distillation:
 - Turn on the cooling water to the condenser.
 - Place a cold trap between the distillation apparatus and the vacuum pump, and fill it with a slurry of dry ice and acetone.
 - Gradually apply the vacuum and ensure the system can maintain a stable pressure of less than 2 Torr.
 - Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.
- Fraction Collection:
 - Carefully monitor the temperature at the distillation head.
 - The first fraction to distill will be the low-boiling impurities, primarily residual vinyl acetate and acetic acid. Collect this forerun in the first receiving flask.

- As the temperature at the head rises and stabilizes at approximately 162°C (at 2 Torr), change to a new receiving flask to collect the purified **vinyl palmitate**.
- Continue to collect the main fraction as long as the temperature remains stable. A sharp drop or rise in temperature indicates that the main component has finished distilling or that higher-boiling impurities are beginning to come over.
- Shutdown:
 - Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
 - Slowly and carefully release the vacuum. Releasing the vacuum while the apparatus is hot can cause oxidation of the product.
 - Disassemble the apparatus and transfer the purified **vinyl palmitate** to a clean, labeled storage container.

Safety Precautions

- Always perform distillation in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Be aware of the potential for implosion when working with glassware under vacuum. Inspect all glassware for cracks or defects before use.
- Use a blast shield for added protection.
- Handle dry ice and acetone with care, as they can cause severe burns.

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References

- 1. Cas 693-38-9, PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
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